![molecular formula C23H22BrN5 B11178518 N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B11178518.png)
N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
“N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine” typically involves multi-step organic reactions. The starting materials might include 2-bromobenzaldehyde, 4-ethylbenzaldehyde, and other reagents necessary for forming the imidazole and pyrimidine rings. Common reaction conditions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
“N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, “N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine” can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as a therapeutic agent. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be investigated for its pharmacological activities. It might be tested in preclinical studies to evaluate its efficacy and safety as a drug candidate.
Industry
In the industrial sector, “this compound” could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine
- N-[1-(2-fluorophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine
Uniqueness
“N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the imidazole and pyrimidine rings also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C23H22BrN5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)-5-(4-ethylphenyl)imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C23H22BrN5/c1-4-17-9-11-18(12-10-17)21-14-25-23(28-22-26-15(2)13-16(3)27-22)29(21)20-8-6-5-7-19(20)24/h5-14H,4H2,1-3H3,(H,25,26,27,28) |
InChI Key |
XFCOBKSYKCAIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3Br)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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